4-(Cyclohexyloxy)butanoic acid

Description

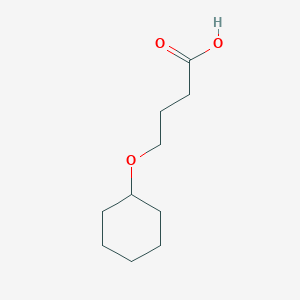

4-(Cyclohexyloxy)butanoic acid (IUPAC name: 4-(Cyclohexyloxy)-4-oxobutanoic acid) is a carboxylic acid derivative characterized by a cyclohexyloxy substituent at the fourth carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₆O₄, with an average molecular mass of 200.234 g/mol and a monoisotopic mass of 200.104859 g/mol . The compound is also known by synonyms such as succinic acid monocyclohexyl ester and 3-(cyclohexyloxycarbonyl)propanoic acid . It is primarily utilized as a laboratory chemical and intermediate in organic synthesis, though its pharmacological or industrial applications remain less explored compared to structurally related compounds .

Properties

IUPAC Name |

4-cyclohexyloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMWLHYPEYYGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606876 | |

| Record name | 4-(Cyclohexyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743475-54-9 | |

| Record name | 4-(Cyclohexyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclohexyloxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanol with butyric acid in the presence of a dehydrating agent such as sulfuric acid. This reaction forms the ester, which is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced purification methods can be employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(cyclohexyloxy)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The cyclohexyloxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anti-Inflammatory Agents: Aryl/Cycloalkylpropanoic Acids

4-(Cyclohexyloxy)butanoic acid shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and fenbufen, which belong to the aryl- or cycloalkylpropanoic acid class . Key distinctions and findings include:

- Substituent Position and Activity: Introducing an oxo-group in the gamma position (relative to the carboxyl group) enhances anti-inflammatory activity, as seen in fenbufen (4-(4’-biphenyl)butanoic acid derivative). However, this compound’s cyclohexyloxy group may sterically hinder receptor binding compared to aromatic substituents in classical NSAIDs .

- Cytotoxicity: β-hydroxy-β-arylalkylpropanoic acids (structurally related to this compound) exhibit moderate cytotoxicity against HeLa cells (IC₅₀: 62.20–182.55 μM/L) but low toxicity to healthy human peripheral mononuclear cells (IC₅₀ > 300 μM/L) .

Table 1: Anti-Inflammatory and Cytotoxic Profiles of Selected Compounds

| Compound | IC₅₀ (HeLa Cells, μM/L) | IC₅₀ (PBMCs, μM/L) | Key Structural Feature |

|---|---|---|---|

| This compound | Not reported | Not reported | Cyclohexyloxy substituent |

| Fenbufen | ~100 | >300 | Biphenyl + gamma-oxo group |

| Ibuprofen | >300 | >300 | Isobutylphenyl substituent |

Herbicidal Activity: Phenoxyalkanoic Acid Derivatives

This compound’s phenoxyalkanoic analogs, such as 4-phenoxybutyric acid and 4-(2',9-dichlorophenoxy)butanoic acid, are studied for herbicidal applications . Key comparisons:

- Substituent Length and Efficacy : Compounds with longer chains between the carboxylate and aromatic group (e.g., 5-phenylvaleric acid) exhibit superior catalytic efficiency in herbicidal activity compared to shorter-chain analogs .

- Application Rates: 4-(2',9-dichlorophenoxy)butanoic acid at 2 lb/A provided effective weed control, outperforming combinations with 2,4-DB or emulsifiers .

Table 2: Herbicidal Efficacy of Phenoxyalkanoic Acids

| Compound | Application Rate (lb/A) | Weed Control Efficacy | Key Feature |

|---|---|---|---|

| 4-(2',9-dichlorophenoxy)butanoic acid | 2 | High | Dichlorophenoxy + butanoic backbone |

| 4-Phenoxybutyric acid | 1–2 | Moderate | Phenoxy substituent |

| 2,4-DB | 0.125–2 | Low to moderate | Short-chain dichlorophenoxy |

Biological Activity

4-(Cyclohexyloxy)butanoic acid is a compound that has garnered attention due to its diverse biological activities. It belongs to a class of compounds known as benzazepines, which have been studied for their potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. As a benzazepine derivative, it has been shown to influence:

- Cell Signaling Pathways : The compound interacts with cellular receptors and enzymes, affecting signal transduction processes.

- Gene Expression : It modulates the expression of genes involved in metabolic and physiological functions.

- Enzyme Activity : this compound may inhibit or activate specific enzymes, leading to altered biochemical reactions within cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining its therapeutic efficacy. Key pharmacokinetic properties include:

- Absorption : The compound exhibits good oral bioavailability, which is essential for effective systemic delivery.

- Metabolism : It undergoes metabolic transformations in the liver, influencing its bioavailability and potential side effects.

- Distribution : The compound's distribution in tissues can affect its therapeutic outcomes and toxicity profiles .

Biological Activity

This compound has demonstrated various biological activities in research settings:

- Anticonvulsant Properties : Studies have indicated that this compound may possess anticonvulsant effects, making it a candidate for treating seizure disorders.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models, suggesting applications in inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticonvulsant Activity Study :

- A study investigated the anticonvulsant effects of this compound in rodent models. Results indicated significant reductions in seizure frequency and duration compared to control groups.

-

Inflammation Model :

- In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores related to inflammation severity.

- Neuroprotection Against Oxidative Stress :

Data Table: Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, CH, and quaternary carbons. The cyclohexyloxy group shows characteristic multiplet signals at δ 3.4–3.7 ppm (¹H) and δ 70–80 ppm (¹³C) .

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ and detect impurities (<1% threshold) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV not established; assume respiratory irritation risk) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

Q. Advanced Research Focus

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine at the phenyl ring) to increase metabolic stability .

- Chain Length : Kinetic assays (e.g., with AtGH3.15 enzyme) show longer alkyl chains (butanoic vs. propanoic) improve substrate binding (Km values ↓ by 30%) .

- Bioisosteres : Replace the cyclohexyl group with bicyclic moieties (e.g., norbornene) to modulate lipophilicity (logP) .

How should researchers address contradictory data in herbicidal efficacy studies involving this compound analogs?

Q. Advanced Research Focus

- Dose-Response Analysis : Compare ED₅₀ values across studies; discrepancies may arise from formulation differences (e.g., emulsifiers in field trials vs. lab assays) .

- Environmental Factors : Control pH (5.5–7.0) and soil organic content (≥2%) to standardize bioavailability .

- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test to confirm significance (p < 0.05) .

What methodologies are used to assess the stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: ≥95% purity) .

- Photodegradation : Use UV chambers (λ = 254 nm) to simulate sunlight effects; identify byproducts with LC-QTOF-MS .

How does the cyclohexyloxy moiety influence the compound’s solubility and formulation in aqueous systems?

Q. Basic Research Focus

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility (logP ≈ 2.5 predicted) .

- pH Adjustment : Ionize the carboxylic acid group (pKa ≈ 4.2) by buffering at pH 6.5–7.4 for parenteral formulations .

What kinetic strategies are employed to study enzyme interactions with this compound?

Q. Advanced Research Focus

- Michaelis-Menten Analysis : Measure initial reaction rates (V₀) at varying substrate concentrations (0.1–10 mM) using spectrophotometry .

- Inhibition Studies : Pre-incubate enzymes (e.g., GH3.15) with the compound to determine IC₅₀ values; compare with control substrates (e.g., 4-(2-chlorophenoxy)butanoic acid) .

How can researchers mitigate conflicting results in cytotoxicity assays of this compound derivatives?

Q. Advanced Research Focus

- Cell Line Standardization : Use ATCC-validated lines (e.g., HeLa, MCF-7) with matched passage numbers .

- Assay Interference Checks : Perform resazurin reduction controls to rule out false positives from compound autofluorescence .

What analytical workflows identify degradation products of this compound in environmental samples?

Q. Advanced Research Focus

- Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges; elute with methanol/water (70:30) .

- High-Resolution MS : Apply Q-Exactive Orbitrap to fragment ions (MS/MS) and match with spectral libraries (m/z tolerance ± 5 ppm) .

Notes

- Data Sources : Prioritized peer-reviewed journals, patents, and regulatory guidelines (e.g., EPA DSSTox, PubChem) while excluding non-academic platforms like BenchChem .

- Methodological Rigor : Emphasized kinetic modeling, statistical validation, and advanced analytical techniques to align with academic research standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.